molecular formula C5H3FN2O B14026968 5-Fluoropyrimidine-4-carbaldehyde

5-Fluoropyrimidine-4-carbaldehyde

Cat. No.: B14026968
M. Wt: 126.09 g/mol
InChI Key: YIAIGBMDBJPGDF-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-4-carbaldehyde is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The incorporation of fluorine into the pyrimidine ring significantly alters its chemical properties, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-4-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields high purity this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Fluoropyrimidine-4-carboxylic acid.

    Reduction: 5-Fluoropyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoropyrimidine-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in nucleotide synthesis, similar to other fluoropyrimidines. This inhibition disrupts DNA and RNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent.

    Capecitabine: An oral prodrug of 5-fluorouracil.

    Tegafur: Another prodrug of 5-fluorouracil.

Uniqueness

5-Fluoropyrimidine-4-carbaldehyde is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluoropyrimidines. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H3FN2O

Molecular Weight

126.09 g/mol

IUPAC Name

5-fluoropyrimidine-4-carbaldehyde

InChI

InChI=1S/C5H3FN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H

InChI Key

YIAIGBMDBJPGDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C=O)F

Origin of Product

United States

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